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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial production of

L-(+) and D-(-) lactic acid enantiomers. It covers the selection of microbial strains, metabolic

engineering strategies, fermentation processes, and downstream purification techniques. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals in drug development and related fields, offering detailed methodologies and

comparative data to support research and process development.

Introduction to Lactic Acid Enantiomers
Lactic acid, a versatile organic acid, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-

lactic acid. These enantiomers possess distinct physical and biological properties, making

them suitable for different applications. L-lactic acid is the isomer predominantly found in and

metabolized by the human body, making it the preferred choice for food, pharmaceutical, and

cosmetic applications. D-lactic acid, on the other hand, is a key component in the production

of heat-resistant polylactic acid (PLA) bioplastics. The microbial fermentation process offers a

significant advantage over chemical synthesis by enabling the production of optically pure L- or

D-lactic acid.[1][2]

Microbial Strains for Lactic Acid Production
A wide variety of microorganisms, including bacteria, fungi, and yeast, are capable of producing

lactic acid. The choice of microorganism is a critical factor that influences the optical purity,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b036391?utm_src=pdf-interest
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12432959/
https://www.mdpi.com/2311-5637/11/4/213
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/product/b036391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


titer, yield, and productivity of the fermentation process.

Lactic Acid Bacteria (LAB): LAB are the most extensively studied and commercially utilized

microorganisms for lactic acid production. They are broadly classified as homofermentative or

heterofermentative.[3]

Homofermentative LAB primarily produce lactic acid from glucose via the Embden-

Meyerhof-Parnas (EMP) pathway. This group includes genera such as Lactobacillus,

Lactococcus, Enterococcus, and Pediococcus. Due to their high theoretical yield,

homofermentative strains are often preferred for industrial production.[3][4]

Heterofermentative LAB produce lactic acid along with other byproducts like ethanol, acetic

acid, and carbon dioxide through the phosphoketolase pathway.

Genetically Engineered Microorganisms: Metabolic engineering has enabled the development

of robust microbial cell factories for the high-titer production of specific lactic acid enantiomers.

Escherichia coli, with its well-characterized genetics and rapid growth, has been successfully

engineered to produce high levels of D-lactic acid.[4][5]

Saccharomyces cerevisiae, a widely used industrial yeast, has been engineered to produce

L-lactic acid, offering advantages such as high tolerance to low pH and reduced nutritional

requirements compared to LAB.[6][7][8][9]

Metabolic Pathways and Engineering Strategies
The core of microbial lactic acid production lies in the metabolic pathways that convert

carbohydrates into pyruvate and subsequently to lactic acid. Metabolic engineering plays a

crucial role in optimizing these pathways to enhance production efficiency.

Native Metabolic Pathways
The primary pathway for lactic acid production in most bacteria is the fermentation of glucose

to pyruvate via glycolysis, followed by the reduction of pyruvate to lactate by the enzyme

lactate dehydrogenase (LDH). The stereospecificity of the LDH (L-LDH or D-LDH) determines

the enantiomer of lactic acid produced.[2]
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Simplified metabolic pathway for lactic acid production.

Metabolic Engineering Strategies
Metabolic engineering strategies aim to redirect carbon flux towards lactic acid, eliminate

byproduct formation, and enhance strain tolerance to high lactic acid concentrations.

Deletion of Competing Pathways: In E. coli, genes encoding enzymes for competing

fermentation pathways, such as pyruvate formate-lyase (pflB), alcohol dehydrogenase

(adhE), and fumarate reductase (frdABCD), are often deleted to channel pyruvate towards

lactic acid production.[5]

Heterologous Expression of Lactate Dehydrogenase: Introducing a gene encoding a specific

LDH (e.g., L-LDH from Lactobacillus casei into E. coli) can enable the production of a

specific enantiomer.[10]

Enhancing Acid Tolerance: Adaptive laboratory evolution and targeted gene modifications

can improve the tolerance of production strains to high concentrations of lactic acid, which

is often a limiting factor in fermentation.[6][8][9]

Fermentation Process
The success of microbial lactic acid production on a larger scale relies on the careful control of

fermentation parameters.

Fermentation Media
The composition of the fermentation medium is crucial for optimal cell growth and lactic acid
production.
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Carbon Source: Glucose is the most common carbon source. Other sugars like sucrose,

xylose, and lactose can also be utilized, depending on the microorganism.[4]

Nitrogen Source: Yeast extract, peptone, and corn steep liquor are common nitrogen

sources.[11]

Nutrients: Minerals and vitamins are essential for microbial growth and metabolism. MRS (de

Man, Rogosa, and Sharpe) medium is a standard complex medium for the cultivation of LAB.

[11]

Fermentation Conditions
Temperature: The optimal temperature varies depending on the microorganism, typically

ranging from 30°C to 50°C.

pH: Maintaining the pH between 5.0 and 7.0 is critical, as a drop in pH due to lactic acid
accumulation can inhibit cell growth and production. This is often controlled by the addition of

neutralizing agents like CaCO₃ or NaOH.[12]

Aeration: Lactic acid fermentation is typically carried out under anaerobic or microaerobic

conditions.

Fermentation Modes
Batch Fermentation: A simple process where all nutrients are provided at the beginning.

However, high initial substrate concentrations can be inhibitory.

Fed-Batch Fermentation: Nutrients are fed intermittently or continuously during the

fermentation, which can overcome substrate inhibition and achieve higher product titers.

Exponential feeding strategies have been shown to be effective in achieving high lactic acid
concentrations.[12][13][14][15]

Continuous Fermentation: Fresh medium is continuously added while the fermented broth is

removed, allowing for steady-state production.[16]

Downstream Processing and Purification
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The recovery and purification of lactic acid from the fermentation broth is a significant part of

the overall production cost. The choice of purification method depends on the desired purity of

the final product.

Filtration: The first step is typically the removal of microbial cells and other solid particles

through microfiltration or centrifugation.[17]

Solvent Extraction: Lactic acid can be extracted from the clarified broth using organic

solvents like n-butanol.[18][19][20][21]

Chromatography: Ion exchange chromatography is a common method for separating lactic
acid from other charged molecules.

Electrodialysis: This method uses ion-exchange membranes to separate lactic acid from the

fermentation broth.[17]

Data Presentation: Comparative Performance of
Microbial Strains
The following tables summarize the performance of various microbial strains in producing L-

and D-lactic acid under different fermentation conditions.

Table 1: Production of L-Lactic Acid
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Microor
ganism

Strain
Carbon
Source

Ferment
ation
Mode

Titer
(g/L)

Yield
(g/g)

Product
ivity
(g/L/h)

Referen
ce

Lactobaci

llus casei
Ke11 Sucrose

Exponent

ial Fed-

Batch

175.84 0.95 3.74 [13]

Lactobaci

llus

rhamnos

us

LA-04-1 Glucose

Exponent

ial Fed-

Batch

180 0.90 2.14

Saccharo

myces

cerevisia

e

Engineer

ed
Glucose Batch 121.5 0.81 1.69 [22]

Saccharo

myces

cerevisia

e

BK01

(Enginee

red)

Glucose Batch 119 - - [6][8][9]

Pediococ

cus

acidilacti

ci

PA204
Corn

Stover

Fed-

Batch

SSF

104.11 0.69 1.24 [23]

Table 2: Production of D-Lactic Acid
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Microor
ganism

Strain
Carbon
Source

Ferment
ation
Mode

Titer
(g/L)

Yield
(g/g)

Product
ivity
(g/L/h)

Referen
ce

Escheric

hia coli

Engineer

ed
Glycerol

Fed-

Batch
103.1 0.78 3.65 [24]

Escheric

hia coli

W3110

(Enginee

red)

Glucose Batch ~63 ~0.98 1.0 [5]

Escheric

hia coli

RR1 (pta

ppc

mutant)

Glucose Batch 62.2 - 1.04 [10][25]

Sporolact

obacillus

nakayam

ae

- Sucrose

Multi-

pulse

Fed-

Batch

122.41 - 3.65 [26]

Experimental Protocols
This section provides detailed methodologies for key experiments in lactic acid production.

General Experimental Workflow
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A typical experimental workflow for microbial lactic acid production.

Protocol for Fed-Batch Fermentation in a 5L Bioreactor
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Media Preparation: Prepare the fermentation medium (e.g., modified MRS medium with a

specific carbon source concentration) and sterilize it by autoclaving at 121°C for 20 minutes.

[27][28][29]

Inoculum Preparation: Inoculate a seed culture in a suitable medium and grow it overnight at

the optimal temperature and agitation.

Bioreactor Setup: Aseptically transfer the sterile medium to the 5L bioreactor. Calibrate and

sterilize the pH and temperature probes.

Inoculation: Inoculate the bioreactor with the seed culture to a desired initial optical density

(e.g., OD₆₀₀ of 0.1).

Fermentation Control: Maintain the temperature at the optimal level for the specific strain.

Control the pH at a setpoint (e.g., 6.0-6.5) by the automated addition of a neutralizing agent

(e.g., 5 M NaOH or 25% w/w NH₄OH). Maintain anaerobic conditions by sparging with

nitrogen gas.

Fed-Batch Strategy: Initiate the feeding of a concentrated carbon source solution (e.g., 850

g/L glucose) when the initial substrate is nearly depleted. The feeding rate can be constant,

pulsed, or exponential to maintain a low residual substrate concentration and avoid

inhibition.[12]

Sampling: Aseptically collect samples at regular intervals for the analysis of cell growth

(OD₆₀₀), substrate consumption, and lactic acid concentration.

Protocol for HPLC Analysis of Lactic Acid Enantiomers
Sample Preparation: Centrifuge the fermentation broth samples to remove cells. Dilute the

supernatant with the mobile phase and filter it through a 0.22 µm syringe filter.

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped

with a UV or refractive index (RI) detector.

Chiral Column: Employ a chiral column for the separation of L- and D-lactic acid. Commonly

used columns include those based on D-penicillamine (e.g., Chirex 3126) or macrocyclic

glycopeptides (e.g., Astec CHIROBIOTIC R).[6][24]
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Mobile Phase: The mobile phase composition depends on the column used. A common

mobile phase for D-penicillamine columns is a solution of copper sulfate in

water/isopropanol.[6] For teicoplanin-based columns, a mixture of water, ethanol, acetic acid,

and triethylamine can be used.[30]

Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the L- and

D-lactic acid peaks by comparing their retention times and peak areas with those of known

standards.

Regulatory Signaling Pathways
The production of lactic acid is not only governed by metabolic pathways but is also influenced

by complex regulatory networks that allow microorganisms to adapt to changing environmental

conditions.

Carbon Catabolite Repression (CCR)
CCR is a global regulatory mechanism that ensures the preferential utilization of a rapidly

metabolizable carbon source (like glucose) over other carbon sources. In many lactic acid
bacteria, the catabolite control protein A (CcpA) is the key regulator of CCR. When a preferred

sugar is available, CcpA represses the expression of genes required for the metabolism of less

preferred sugars. Understanding and engineering CCR can be crucial for utilizing mixed sugar

substrates derived from lignocellulosic biomass.[1][30][31][32][33]

Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate

gene expression in a population density-dependent manner. In some LAB, QS has been shown

to regulate the production of bacteriocins, which can influence the microbial community

dynamics in a fermentation. While the direct link between QS and the primary regulation of

lactic acid production is still an area of active research, it is known to influence stress

resistance and biofilm formation, which can impact fermentation performance.[23][34][35][36]

[37][38]
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Overview of regulatory influences on lactic acid production.

Conclusion
The microbial production of lactic acid enantiomers is a mature yet continually evolving field.

The selection of robust and efficient microbial strains, coupled with advanced metabolic

engineering and optimized fermentation strategies, is key to achieving high titers, yields, and

productivities. This guide has provided a comprehensive overview of the core principles and

methodologies involved in this process. The detailed protocols and comparative data presented

herein are intended to equip researchers and professionals with the necessary knowledge to

advance their research and development efforts in producing these valuable chiral molecules.
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[https://www.benchchem.com/product/b036391#microbial-production-of-lactic-acid-
enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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